Predicted Lipophilicity (LogP) Differentiation from the Unsubstituted 3-(Pyridin-2-ylimino)indolin-2-one Scaffold
The target compound (5,7-dimethyl-substituted) exhibits a calculated LogP of approximately 2.91 . The unsubstituted 3-(pyridin-2-ylimino)-1,3-dihydro-2H-indol-2-one (C13H9N3O, MW 223.23 g/mol) [1] lacks the two methyl groups and is predicted to have a lower LogP (estimated ~1.8–2.0 based on fragment-based calculation; measured LogP not available in public databases).
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.91 (calculated by Chemsrc) |
| Comparator Or Baseline | 3-(Pyridin-2-ylimino)-1,3-dihydro-2H-indol-2-one (unsubstituted): LogP estimated ~1.8–2.0 (fragment-based prediction; no experimentally measured value publicly available) |
| Quantified Difference | ΔLogP ≈ +0.9 to +1.1 log units (approximately 8–12× increased lipophilicity) |
| Conditions | Computational prediction (fragment/atom-based method); no experimental shake-flask or chromatographic LogP data publicly available for either compound |
Why This Matters
This predicted ~10-fold increase in lipophilicity suggests the target compound will exhibit greater membrane permeability and potentially higher non-specific protein binding in cell-based assays compared to the des-methyl scaffold, which researchers must account for when interpreting IC50/EC50 values or designing SAR studies.
- [1] Baidu Xueshu. Synthesis, characterization and analgesic activity of various pyridine derivatives. Describes synthesis of (3Z)-3-(pyridin-2-ylimino)-1,3-dihydro-2H-indol-2-one (unsubstituted, C13H9N3O, MW 223.23). https://xueshu.baidu.com/usercenter/paper/show?paperid=239ac576d2cd44c7bd88f06d0e7c53b0 View Source
